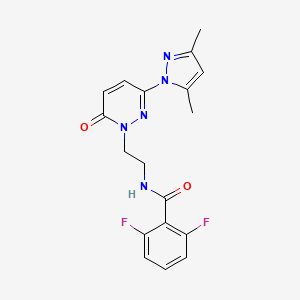
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C18H17F2N5O2 and its molecular weight is 373.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazole ring system.
- A pyridazine moiety.
- A difluorobenzamide component.
This structural complexity suggests multiple potential interactions with biological targets.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for various enzymes, including kinases and proteases.
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways.
Biological Activity Data
Case Studies
- Cytotoxic Effects : In a study evaluating the cytotoxicity of similar pyrazole derivatives, one derivative demonstrated significant activity against liver and lung carcinoma cell lines with IC50 values of 5.35 μM and 8.74 μM, respectively. This suggests that the structural components of the compound may enhance its anticancer properties compared to standard treatments like cisplatin .
- Enzyme Targeting : Another study focused on the inhibition of autotaxin, an enzyme implicated in various diseases including fibrosis. Modifications to similar compounds led to improved pharmacokinetic profiles and reduced side effects while maintaining efficacy .
- Targeted Ubiquitination : Research into cereblon ligands has shown that compounds like this can modulate targeted ubiquitination processes, suggesting a role in protein degradation pathways relevant to cancer therapy .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Selectivity : The compound exhibits selectivity for certain cancer cell lines over normal cells, indicating a potentially favorable therapeutic index.
- Synergistic Effects : Preliminary data suggest that combining this compound with other therapeutic agents may enhance overall efficacy against resistant cancer types.
Eigenschaften
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2/c1-11-10-12(2)25(22-11)15-6-7-16(26)24(23-15)9-8-21-18(27)17-13(19)4-3-5-14(17)20/h3-7,10H,8-9H2,1-2H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLVFBXLQJMUKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














